molecular formula C9H17NO2 B14609060 1-(Hydroxyimino)nonan-2-one CAS No. 58040-72-5

1-(Hydroxyimino)nonan-2-one

Katalognummer: B14609060
CAS-Nummer: 58040-72-5
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: SUJVNWWFUSBTHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Hydroxyimino)nonan-2-one is an organic compound characterized by the presence of a hydroxyimino group attached to a nonan-2-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxyimino)nonan-2-one typically involves the reaction of nonan-2-one with hydroxylamine under acidic or basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Hydroxyimino)nonan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oximes.

Wissenschaftliche Forschungsanwendungen

1-(Hydroxyimino)nonan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of 1-(Hydroxyimino)nonan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of enzymatic activities. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Nonan-2-one: A structurally related compound without the hydroxyimino group.

    2-Nonanone: Another ketone with similar properties but different reactivity.

    Hydroxyimino derivatives: Compounds with similar functional groups but different carbon chain lengths.

Uniqueness: 1-(Hydroxyimino)nonan-2-one is unique due to the presence of both a ketone and a hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

58040-72-5

Molekularformel

C9H17NO2

Molekulargewicht

171.24 g/mol

IUPAC-Name

1-hydroxyiminononan-2-one

InChI

InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-9(11)8-10-12/h8,12H,2-7H2,1H3

InChI-Schlüssel

SUJVNWWFUSBTHC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.